N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide
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Description
N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H26N6O6S2 and its molecular weight is 558.63. The purity is usually 95%.
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Scientific Research Applications
Thermal Infrared Measurement for Ecosystem Health
Research has explored substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds for their herbicidal activity, indicating potential applications in agriculture and ecosystem management (Moran, 2003).
Anti-asthmatic Activities
Studies on omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines have shown significant value in treating asthma and other respiratory diseases, highlighting the potential pharmaceutical applications of triazolo and pyridazine derivatives (Kuwahara et al., 1997).
Anticancer and PI3K Inhibitor Modifications
Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide have shown to retain antiproliferative activity against cancer cell lines with reduced toxicity, suggesting applications in developing anticancer agents with lower side effects (Wang et al., 2015).
Synthesis and Biological Screening of Pyridine Derivatives
The preparation of N'-(p-anilinosulfonamido)substitutedbenzothiazole has been reported, demonstrating the synthetic versatility of these compounds for potential use in medicinal chemistry and biological studies (Patel & Agravat, 2008).
Antioxidant Ability of Triazolo[3,4-b][1,3,4]thiadiazin Derivatives
Some derivatives have been synthesized and evaluated for their antioxidant capabilities, indicating the potential for these compounds in oxidative stress-related therapeutic applications (Shakir et al., 2017).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[3-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O6S2/c1-34-16-4-7-18(8-5-16)38(32,33)25-13-12-22-28-27-21-10-11-24(29-30(21)22)37-15-23(31)26-19-14-17(35-2)6-9-20(19)36-3/h4-11,14,25H,12-13,15H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXDXTQUVNUJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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